N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound characterized by a unique structure combining several heterocyclic moieties and functional groups. It’s noteworthy for its applications across various scientific fields, owing to its potential biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide generally involves multiple steps:
Formation of the 1-ethyl-1H-pyrrole: : This can be achieved through the reaction of ethylamine with a pyrrole precursor under acidic or basic conditions.
Synthesis of 1,2,4-oxadiazole moiety: : This is typically formed via cyclization reactions involving amidoximes and carboxylic acids or derivatives.
Coupling reactions: : The 1-ethyl-1H-pyrrole and 1,2,4-oxadiazole derivatives are coupled using a linker, such as a chloromethyl derivative, under conditions that facilitate nucleophilic substitution.
Introduction of the 4-methoxyphenyl group: : This may involve further substitution reactions with an appropriate acetamide precursor.
Industrial Production Methods: Industrial production may leverage more scalable methodologies, including continuous flow synthesis techniques and employing catalysts to optimize yields and reduce reaction times. For example, the use of microwave irradiation can significantly speed up reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrole and acetamide moieties.
Reduction: : Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation of specific bonds.
Substitution: : N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is reactive in substitution reactions, particularly at the acetamide nitrogen and the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under basic or catalytic conditions.
Major Products
The reactions yield various products, including oxidized or reduced forms, substituted derivatives, and possibly ring-opened structures, depending on the reaction conditions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a versatile building block for the development of new molecules with potential biological activities.
Biology
In biological studies, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide might be used to explore its interaction with biological macromolecules, including enzymes and receptors.
Medicine
Industry
In industry, its unique properties can be exploited in the development of new materials, including polymers and advanced organic compounds.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide would depend on its biological target. The presence of the 1-ethyl-1H-pyrrole and oxadiazole rings suggests potential interactions with enzyme active sites or receptor binding pockets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar structures, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide stands out due to its combination of an oxadiazole ring with an acetamide linkage, which might confer unique reactivity and biological activity.
Similar Compounds
N-(pyridin-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
1-ethyl-3-(1,2,4-oxadiazol-5-yl)pyrrole
2-(4-methoxyphenyl)-N-((1H-pyrrol-2-yl)methyl)acetamide
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-22-10-4-5-15(22)18-20-17(25-21-18)12-19-16(23)11-13-6-8-14(24-2)9-7-13/h4-10H,3,11-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMWIOFDDODPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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